molecular formula C37H26O4 B283973 6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one

6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B283973
M. Wt: 534.6 g/mol
InChI Key: RPDNNMMKVDVHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one, also known as Furocoumarin, is a naturally occurring organic compound found in various plants. It is widely used in scientific research as it exhibits various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the inflammatory response. It has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which makes it useful in the treatment of skin diseases such as vitiligo.
Biochemical and Physiological Effects
This compound exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. It has also been found to scavenge free radicals and inhibit lipid peroxidation, which makes it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to exhibit cytotoxic activity against various cancer cell lines and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one in lab experiments include its wide range of biological activities, its availability in various natural sources, and its phototoxic properties, which make it useful in phototherapy for skin diseases. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and its phototoxic properties, which can lead to skin damage if not used properly.

Future Directions

There are several future directions for the research of 6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one. One possible direction is the development of novel synthetic methods for the production of this compound and its derivatives. Another direction is the investigation of the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, the use of this compound in phototherapy for skin diseases could be further explored, and its potential toxicity and phototoxicity could be further investigated. Finally, the development of this compound-based drugs and their clinical trials could be a promising future direction for the research of this compound.

Synthesis Methods

6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one can be synthesized through various methods, including the Pechmann condensation, Wittig reaction, and Knoevenagel condensation. The Pechmann condensation involves the reaction of phenol with a β-ketoester in the presence of a Lewis acid catalyst, resulting in the formation of a coumarin ring. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene, which is then cyclized to form a coumarin ring. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with malonic acid or its derivatives, resulting in the formation of a coumarin ring.

Scientific Research Applications

6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one has been extensively used in scientific research due to its various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been used in the treatment of skin diseases such as psoriasis and vitiligo. Additionally, this compound has been found to exhibit phototoxic properties, which make it useful in phototherapy for skin diseases.

Properties

Molecular Formula

C37H26O4

Molecular Weight

534.6 g/mol

IUPAC Name

6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C37H26O4/c1-23-34-30(32(25-14-8-4-9-15-25)36(40-34)27-16-10-5-11-17-27)22-29-31(24-12-6-3-7-13-24)33(37(38)41-35(23)29)26-18-20-28(39-2)21-19-26/h3-22H,1-2H3

InChI Key

RPDNNMMKVDVHJT-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=O)O2)C6=CC=C(C=C6)OC)C7=CC=CC=C7

Canonical SMILES

CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=C(C(=O)O2)C6=CC=C(C=C6)OC)C7=CC=CC=C7

Origin of Product

United States

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